N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3,5-dimethylbenzamide
CAS No.: 941895-16-5
Cat. No.: VC4308974
Molecular Formula: C24H20FN3O2
Molecular Weight: 401.441
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941895-16-5 |
|---|---|
| Molecular Formula | C24H20FN3O2 |
| Molecular Weight | 401.441 |
| IUPAC Name | N-[2-fluoro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-3,5-dimethylbenzamide |
| Standard InChI | InChI=1S/C24H20FN3O2/c1-14-10-15(2)12-17(11-14)23(29)27-22-13-18(8-9-20(22)25)28-16(3)26-21-7-5-4-6-19(21)24(28)30/h4-13H,1-3H3,(H,27,29) |
| Standard InChI Key | CJQBRODDHSZIGA-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC(=C1)C(=O)NC2=C(C=CC(=C2)N3C(=NC4=CC=CC=C4C3=O)C)F)C |
Introduction
N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3,5-dimethylbenzamide is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are heterocyclic compounds known for their pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
This compound combines:
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A quinazolinone core: Known for biological activity.
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A fluorinated phenyl group: Often added to enhance metabolic stability and bioavailability.
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A dimethylbenzamide moiety: Commonly associated with improved lipophilicity.
Structural Features and Implications
| Feature | Details |
|---|---|
| Quinazolinone Core | Provides potential for enzyme inhibition and receptor binding. |
| Fluorine Substitution | Enhances molecular stability and may improve binding affinity to targets. |
| Dimethylbenzamide Group | Increases hydrophobicity, aiding membrane permeability. |
Potential Applications
Based on its structure, this compound may have applications in:
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Anticancer Research
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Quinazolinones are known to inhibit tyrosine kinases or DNA synthesis in cancer cells.
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The fluorine atom could enhance selectivity for cancer-related enzymes.
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Antimicrobial Activity
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Benzamide derivatives often show antimicrobial properties by disrupting bacterial cell walls or proteins.
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Anti-inflammatory Potential
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Fluorinated compounds are sometimes explored for their ability to modulate inflammatory pathways.
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Hypothetical Synthesis Pathway
The synthesis of this compound would likely involve:
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Preparation of the quinazolinone core through cyclization of anthranilic acid derivatives.
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Introduction of the fluorophenyl group via electrophilic substitution or coupling reactions.
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Attachment of the dimethylbenzamide moiety through amidation reactions.
Future Research Directions
To fully understand its properties, the following studies are recommended:
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Spectroscopic Characterization: Using NMR, IR, and mass spectrometry to confirm structure.
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Biological Assays: Screening for anticancer, antimicrobial, or anti-inflammatory activities.
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Molecular Docking Studies: Predicting interactions with biological targets.
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Pharmacokinetics: Assessing solubility, stability, and bioavailability.
If more specific data becomes available from reliable sources, a detailed article including experimental findings can be developed. Let me know if you need further assistance!
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